2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Overview
Description
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, also known as MIPT, is a chemical compound with potential applications in the field of scientific research . It is a tetrahydroisoquinoline derivative that has been synthesized by various methods and studied for its mechanism of action, biochemical, and physiological effects.
Synthesis Analysis
MIPT is a tetrahydroisoquinoline derivative that has been synthesized by various methods. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be represented by the InChI code: 1S/C17H15NO3/c1-18-15 (11-7-3-2-4-8-11)14 (17 (20)21)12-9-5-6-10-13 (12)16 (18)19/h2-10,14-15H,1H3, (H,20,21) .Physical and Chemical Properties Analysis
The physical form of 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a powder . The molecular weight is 281.31 g/mol .Scientific Research Applications
Synthesis and Derivatives
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a significant role in synthetic chemistry. For instance, its oxidative decarboxylation with sodium hypochlorite has been used in the synthesis of 4-(1-methyl-2-pyrrolidinyl)isoquinoline, which is a model for the biosynthesis of 4-pyrrolidinylisoquinoline alkaloids (Leete, 1979). Additionally, derivatives of this compound, such as the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, have been prepared and characterized, highlighting the compound's versatility in generating structurally diverse molecules (Jansa, Macháček, & Bertolasi, 2006).
Application in Alkaloid Synthesis
This compound is also integral in the synthesis of various alkaloids. For example, a study described the diastereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, leading to the creation of compounds like the alkaloid (+)-corlumine (Huber & Seebach, 1987). Another study involved the efficient synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives using a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing its utility in generating complex molecular architectures (Kotha & Banerjee, 2007).
Biological Significance
The biological significance of this compound is evident in its role in forming the core structure of several peptide-based drugs. A comprehensive review of various synthetic approaches for constructing Tic derivatives, including traditional methods like Pictet-Spengler and Bischler-Nepieralski reactions and recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, highlights its importance in medicinal chemistry (Kotha, Deodhar, & Khedkar, 2014).
Antibacterial Properties
The antibacterial properties of derivatives of this compound have been explored. A study synthesized a series of substituted 4-oxoquinoline-3-carboxylic acids that exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Antioxidant Properties
Interestingly, a derivative, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), has shown remarkable antioxidant properties. This new chemical compound, prepared through specific synthetic pathways, demonstrated high electron-donating activity and excellent antioxidant characteristics (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Mechanism of Action
Target of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs, including this compound, are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Properties
IUPAC Name |
2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-5,9H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHXWZJXAAFTCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173276 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134335-04-8 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134335-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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